molecular formula C15H12O3 B1278566 3(2H)-Benzofuranone, 6-(phenylmethoxy)- CAS No. 139149-21-6

3(2H)-Benzofuranone, 6-(phenylmethoxy)-

Cat. No. B1278566
M. Wt: 240.25 g/mol
InChI Key: BJHOIWIKUDSVQJ-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 6-(phenylmethoxy)-, is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds are characterized by a 2H-benzofuran skeleton and are of interest due to their diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of benzofuran-3(2H)-one scaffolds has been achieved through various methods. One innovative approach involves a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran motifs with a quaternary center and a C3 carbonyl group . Another method utilizes known techniques for synthesizing 2,6-disubstituted-3(2H)-benzofuranone derivatives, where the reaction conditions influence whether degradation products or oxidation products are formed . Additionally, a novel method starting from 4-chloro salicylic acid has been used to synthesize 2-Bromo-6-chloro-3(2H)-benzofuranone, an intermediate for pesticides, through a series of reactions including esterification, etherification, hydrolysis, cyclization, and bromination .

Molecular Structure Analysis

The molecular structure of 3(2H)-benzofuranone derivatives is confirmed through various spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 2-Bromo-6-chloro-3(2H)-benzofuranone was established using MS and 1H NMR . These techniques are crucial for verifying the successful synthesis and purity of the compounds.

Chemical Reactions Analysis

Benzofuranone derivatives can undergo a range of chemical reactions to form various functionalized scaffolds. For example, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction involving the Friedländer condensation reaction . Another study reported the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which were obtained through a four-step reaction sequence and evaluated for antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuranone derivatives are influenced by their molecular structure and the substituents attached to the benzofuranone core. These properties are essential for understanding the compound's behavior in biological systems and its potential applications. For instance, the introduction of fluorine to the benzofuranone structure generally elevated the cytotoxic activity of the compounds against human oral tumor cell lines, while other functional groups such as chlorine and methoxy did not have the same effect .

Scientific Research Applications

Synthesis and Biological Activity

  • A study highlights the discovery of a one-step method for synthesizing 2(3H)-benzofuranones, which display a wide spectrum of biological activities such as analgesic, hypnotic, and anti-inflammatory properties (Babu et al., 2007).

Intermediate in Pesticides

  • 2-Bromo-6-chloro-3(2H)-benzofuranone, a related compound, is identified as an intermediate in pesticides with a condensed heterocyclic structure (P. Xiaojun, 2005).

Synthesis Variations

  • Research on 2,6-disubstituted-3(2H)-benzofuranone derivatives has shown that reaction conditions can lead to degradation products or products of oxidation (Bokotey et al., 2002).

Cytotoxic Activity

  • A study on newly-synthesized 2-aminomethylene-3(2H)-benzofuranone compounds found significant variability in drug sensitivity among oral tumor cell lines, suggesting tumor-specific cytotoxic action (Terasawa et al., 2001).

Wittig Reaction

  • Benzofuran-3(2H)-ones have been shown to undergo Wittig reactions efficiently, providing a synthesis method for functionally substituted benzofurans (Chan et al., 1975).

Enantioselective Synthesis

  • Enantioselective synthesis of certain benzofuranone derivatives has been carried out using enzyme-mediated hydrolysis reactions (Caliskan & Ay, 2018).

Crystal Structure Analysis

  • Physical and chemical characterization of bioactive metabolites like 2R-(−)-6-Hydroxytremetone from Xenophyllum poposum has been conducted, including crystal structure determination (Romano et al., 2008).

Reduction Reactions

  • The reduction of various 2-benzylidene-3(2H)-benzofuranones with lithium aluminium hydride-aluminium chloride has been studied, yielding corresponding 2-benzylbenzofurans (Kurosawa & Morita, 1981).

Phytochemical Investigations

  • Phytochemical investigations have led to the isolation of new compounds from plants like Anaphalis lactea, including benzofuranone derivatives with potential pharmacological properties (Ren et al., 2008).

Safety And Hazards

While specific safety data for “3(2H)-Benzofuranone, 6-(phenylmethoxy)-” was not found, similar compounds can be hazardous. For example, 3,4-Dihydro-2-methoxy-2H-pyran is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

6-phenylmethoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14-10-18-15-8-12(6-7-13(14)15)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHOIWIKUDSVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442809
Record name 3(2H)-Benzofuranone, 6-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Benzofuranone, 6-(phenylmethoxy)-

CAS RN

139149-21-6
Record name 3(2H)-Benzofuranone, 6-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 6-hydroxy-3-oxo-2,3-dihydrobenzofuran of Example 10(a) (32 kg, 213 moles) in DMF (192 L) was added potassium carbonate (31.0 kg, 224 moles). After stirring for 5 min. at room temperature, benzyl bromide (45.2 kg, 264 moles) was added and the resulting mixture was stirred for 2 hours at room temperature. The mixture was poured into water (651 L), stirred for 30 minutes and the product collected by centrifugation. The crude solid was washed with water (580 L), 80% ethanol (100 L) and dried under vacuum to afford the desired product (49.1 kg, 95%) which was used without any further purification.
Quantity
32 kg
Type
reactant
Reaction Step One
Quantity
31 kg
Type
reactant
Reaction Step One
Name
Quantity
192 L
Type
solvent
Reaction Step One
Quantity
45.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
651 L
Type
reactant
Reaction Step Three
Yield
95%

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